cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid
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Overview
Description
cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C8H11F3N2O2 . It is a white solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a cyclopentane ring with an amino group and a nitrile group, as well as a trifluoroacetic acid moiety .
Preparation Methods
The synthesis of cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid typically involves the reaction of cyclopentanone with ammonia and hydrogen cyanide to form the aminocyclopentanecarbonitrile intermediate. This intermediate is then reacted with trifluoroacetic acid to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and purity of the product .
Chemical Reactions Analysis
cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.
Scientific Research Applications
cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, such as drug development for neurological disorders.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action include modulation of neurotransmitter levels and inhibition of specific metabolic pathways .
Comparison with Similar Compounds
cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:
trans-2-Aminocyclopentanecarbonitrile: Differing in the stereochemistry of the amino group.
Cyclopentanecarbonitrile: Lacking the amino group.
2-Aminocyclopentanone: Lacking the nitrile group. The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific reactivity and biological activity.
Properties
IUPAC Name |
2-aminocyclopentane-1-carbonitrile;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.C2HF3O2/c7-4-5-2-1-3-6(5)8;3-2(4,5)1(6)7/h5-6H,1-3,8H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCGYFYHVJAQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C#N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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